![molecular formula C26H31N3O2S B2641095 N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide CAS No. 851715-06-5](/img/structure/B2641095.png)
N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C26H31N3O2S and its molecular weight is 449.61. The purity is usually 95%.
BenchChem offers high-quality N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Thiophene derivatives, including the compound , have garnered significant interest from scientists due to their potential as biologically active compounds. Let’s explore their applications in medicinal chemistry:
Anticancer Properties: Thiophene-based molecules exhibit promising anticancer properties. Researchers have investigated their potential as chemotherapeutic agents, aiming to develop novel drugs that selectively target cancer cells. The compound’s structure may play a role in inhibiting tumor growth or interfering with cancer cell signaling pathways .
Anti-Inflammatory Agents: Thiophene derivatives have been explored for their anti-inflammatory effects. These compounds may modulate immune responses, making them relevant in the treatment of inflammatory diseases such as rheumatoid arthritis, Crohn’s disease, and psoriasis .
Antimicrobial Activity: The compound’s thiophene moiety could contribute to its antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. Such compounds may find applications in developing new antibiotics or antifungal agents .
Organic Electronics and Materials Science: Thiophene derivatives play a crucial role in organic electronics and materials science:
Organic Semiconductors: Thiophene-based molecules are essential components of organic semiconductors. These materials are used in electronic devices such as organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). The compound’s electronic properties make it relevant for designing efficient and flexible electronic devices .
Corrosion Inhibitors: Thiophene derivatives have applications in industrial chemistry as corrosion inhibitors. Their ability to protect metal surfaces from corrosion makes them valuable in various sectors, including oil and gas, automotive, and infrastructure .
Other Applications: Beyond medicinal chemistry and materials science, thiophene derivatives, including the compound , have been investigated for additional properties:
Antihypertensive Effects: Some thiophene-containing compounds exhibit antihypertensive properties. Researchers have explored their potential in managing high blood pressure and related cardiovascular conditions .
Organic Synthesis: Thiophene derivatives serve as versatile building blocks in organic synthesis. Their reactivity allows for the construction of complex molecules, making them valuable in designing new chemical reactions and methodologies .
Eigenschaften
IUPAC Name |
N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2S/c1-18-13-19(2)15-20(14-18)26(31)27-11-12-29-16-24(22-9-5-6-10-23(22)29)32-17-25(30)28-21-7-3-4-8-21/h5-6,9-10,13-16,21H,3-4,7-8,11-12,17H2,1-2H3,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRDKDMNEHWMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2641012.png)

![1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2641014.png)
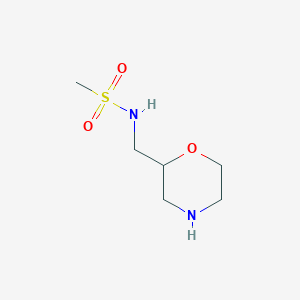
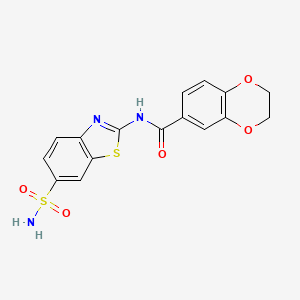


![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2641022.png)
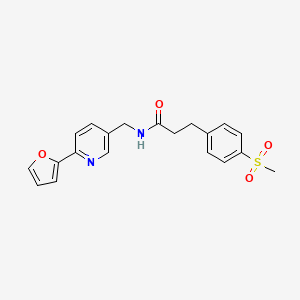
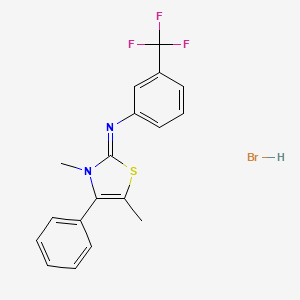
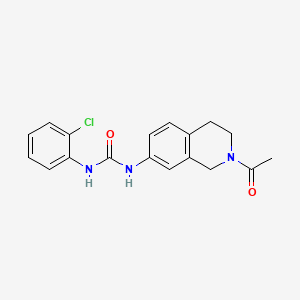
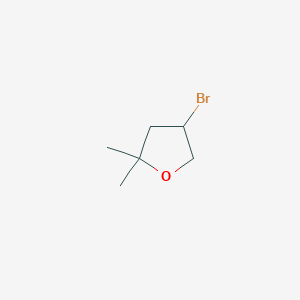
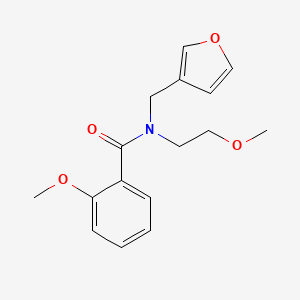
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2641035.png)